molecular formula C13H20O B1584792 Isopentyl phenethyl ether CAS No. 56011-02-0

Isopentyl phenethyl ether

Cat. No.: B1584792
CAS No.: 56011-02-0
M. Wt: 192.3 g/mol
InChI Key: BHQBQWOZHYUVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The detailed history of the discovery of isopentyl phenethyl ether is not extensively documented in available literature. However, it is recognized as part of the broader class of aromatic ethers that have been studied and utilized since the mid-20th century for their unique physicochemical properties and applications in various industries. Its identification and characterization have been supported by modern analytical techniques such as mass spectrometry and nuclear magnetic resonance, with chemical registry data including CAS number 56011-02-0 and structural information standardized by databases like the National Institute of Standards and Technology (NIST).

Industrial and Academic Significance

This compound holds significant value in both industrial and academic contexts due to its versatile chemical properties:

  • Fragrance Industry: It is widely used as a key ingredient in perfumes and scented products. The compound contributes a pleasant aroma and enhances fragrance profiles, making it valuable for formulation of perfumes, lotions, and creams.

  • Pharmaceutical Applications: In pharmaceutical research and manufacturing, this compound serves as a solvent that aids in dissolving active pharmaceutical ingredients, thereby improving drug bioavailability and formulation stability.

  • Cosmetic Products: The compound functions as an emollient in cosmetic formulations, helping to moisturize and soften the skin while providing a smooth texture in lotions and creams.

  • Flavoring Agents: In the food industry, it is employed as a flavor enhancer, particularly in confectionery, imparting unique taste characteristics to various food products.

  • Research and Development: Academically, this compound is utilized in chemical synthesis and laboratory research as a building block or intermediate for developing new materials and chemical compounds.

Data Table: Key Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C13H20O
Molecular Weight 192.297 g/mol
CAS Registry Number 56011-02-0
Density 0.9 ± 0.1 g/cm³
Boiling Point 249.1 ± 9.0 °C at 760 mmHg
Flash Point 107.3 ± 6.4 °C
LogP (Partition Coefficient) 4.08
Vapor Pressure ~0.0 ± 0.5 mmHg at 25 °C
Index of Refraction 1.485

Detailed Research Findings

  • Structural Characterization: The compound’s structure has been elucidated through spectroscopic methods and is available in chemical databases with SMILES notation CC(C)CCOCCC1=CC=CC=C1 and InChI key BHQBQWOZHYUVTL-UHFFFAOYSA-N.

  • Physicochemical Behavior: Studies indicate that this compound exhibits moderate volatility and hydrophobicity, as reflected by its vapor pressure and logP values. These properties make it suitable for applications requiring controlled evaporation and solubility in non-polar media.

  • Applications in Synthesis: In academic research, it is employed as a solvent and intermediate in organic synthesis, facilitating the production of other aromatic ethers and related compounds. Its ether linkage provides chemical stability and reactivity that are advantageous in synthetic pathways.

  • Fragrance and Flavor Research: Analytical investigations into its olfactory properties demonstrate that this compound contributes floral and fruity notes, which are highly valued in fragrance chemistry. Its use in flavor enhancement is supported by sensory evaluation studies highlighting its ability to modify taste profiles in confectionery products.

Properties

IUPAC Name

2-(3-methylbutoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQBQWOZHYUVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052220
Record name 3-Methylbutyl 2-phenylethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; fresh green hyacinth-like aroma
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

109.00 to 110.00 °C. @ 8.00 mm Hg
Record name Phenethyl isoamyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.913 (20°)
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

56011-02-0
Record name Phenylethyl isoamyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56011-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl phenethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056011020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(3-methylbutoxy)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbutyl 2-phenylethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl phenethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL PHENETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X768037VTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenethyl isoamyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Williamson Ether Synthesis

The most common and classical method for preparing isopentyl phenethyl ether is the Williamson ether synthesis. This involves nucleophilic substitution where an alkoxide ion reacts with a primary alkyl halide.

Procedure:

  • Step 1: Formation of the isopentyl alkoxide ion by treating isopentyl alcohol (3-methyl-1-butanol) with a strong base such as sodium hydride (NaH) or sodium metal.
  • Step 2: The resulting alkoxide ion then reacts with phenethyl bromide (2-phenylethyl bromide) under reflux conditions to form this compound.

Reaction Conditions:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) to maintain anhydrous conditions.
  • Temperature: Reflux temperature of the solvent (typically 60–80°C).
  • Time: Several hours until completion.
  • Atmosphere: Inert gas (nitrogen or argon) to prevent moisture interference.

Advantages:

  • High selectivity for ether formation.
  • Moderate to high yields (typically >50%).
  • Straightforward purification.

Limitations:

  • Requires strictly anhydrous conditions.
  • Use of strong bases and alkyl halides can pose safety and environmental concerns.

Acid-Catalyzed Etherification

An alternative preparation method involves acid-catalyzed etherification of phenethyl alcohol with isopentyl alcohol. This method is less common for this specific ether but is described in related phenethanol ether syntheses.

Procedure:

  • React phenethyl alcohol with isopentyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • The reaction is carried out in an enclosed reactor under elevated pressure (100–1000 psig) and temperature (100–150°C) for 0.5 to 24 hours.
  • After reaction completion, the product is separated by standard techniques like distillation or extraction.

Key Parameters:

Parameter Range
Temperature 100–150 °C
Pressure 100–1000 psig
Reaction Time 0.5–24 hours
Catalyst Acid catalyst (e.g., H2SO4)
Reactor Type Enclosed, pressure vessel

Advantages:

  • Can be scaled industrially.
  • Avoids use of alkyl halides.
  • Suitable for substituted phenethyl alcohol derivatives.

Limitations:

  • Possible side reactions such as dehydration.
  • Requires careful control of reaction conditions.

Tosylate Intermediate Route

A more modern and efficient approach uses tosylate intermediates for ether formation.

Procedure:

  • Convert isopentyl alcohol to isopentyl p-toluenesulfonate (tosylate) by reaction with p-toluenesulfonyl chloride in the presence of a base like sodium carbonate.
  • React phenethyl alcohol with the tosylate under nucleophilic substitution conditions to yield this compound.

Reaction Conditions:

  • Solvent: Water or organic solvents depending on the step.
  • Temperature: Ambient to moderate heating.
  • Yield: Typically 60–99% for tosylate formation; etherification yields vary.

Advantages:

  • Tosylates are good leaving groups, facilitating substitution.
  • Mild reaction conditions.
  • Reusable catalysts and heterogeneous systems have been reported.

Limitations:

  • Requires additional step of tosylate synthesis.
  • Use of sulfonyl chlorides requires careful handling.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize reaction conditions, improve yields, and enhance safety.

Features:

  • Precise control of temperature and pressure.
  • Continuous removal of water to drive equilibrium.
  • Use of acid catalysts or base-promoted alkoxide formation.
  • Enhanced mixing and heat transfer.

Benefits:

  • Increased throughput.
  • Improved reproducibility.
  • Safer handling of reactive intermediates.

Comparative Data Table of Preparation Methods

Method Reactants Catalyst/Base Conditions Yield (%) Advantages Disadvantages
Williamson Ether Synthesis Isopentyl alcohol + phenethyl bromide NaH or Na metal (base) Reflux in anhydrous ether, inert atmosphere >50 High selectivity, straightforward Requires anhydrous conditions, strong base
Acid-Catalyzed Etherification Isopentyl alcohol + phenethyl alcohol Sulfuric acid or p-toluenesulfonic acid 100–150°C, 100–1000 psig, 0.5–24 h ~50–70 (typical) Industrial scalability Side reactions, harsh conditions
Tosylate Intermediate Route Isopentyl tosylate + phenethyl alcohol Sodium carbonate (base) Ambient to moderate heat 60–99 (tosylate formation) Mild conditions, reusable catalysts Multi-step, sulfonyl chloride handling
Continuous Flow Synthesis Various (alkoxide + halide or acid catalysis) Acid or base catalysts Controlled temp & pressure, continuous Optimized yields High efficiency, safety Complex equipment needed

Research Findings and Notes

  • The acid-catalyzed method for phenethanol ethers, including this compound, is well-documented in patent literature, highlighting reaction parameters for optimal yields.
  • Tosylate intermediates have been characterized by NMR and provide a versatile route to ethers with high purity and yield.
  • Williamson synthesis remains the most widely used laboratory method due to its simplicity and reliability.
  • Industrial methods focus on continuous flow processes to enhance safety and throughput, applying catalysts and controlled parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isopentyl phenethyl ether undergoes various chemical reactions, including:

    Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the ether into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as phosphorus tribromide.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Perfumery Applications

Isopentyl phenethyl ether is predominantly used in the fragrance industry due to its pleasant floral and fruity aroma. It serves as a modifier for tropical notes and enhances the freshness of scents like hyacinth.

Key Characteristics:

  • Odor Profile: Floral, reminiscent of hyacinth and rose.
  • Application Suitability:
    • Alcoholic perfumes
    • Anti-perspirants and deodorants
    • Creams and lotions
    • Lipsticks
    • Talcum powder
    • Liquid soaps
    • Shampoos

Performance Ratings:

Application TypePerformance Rating
Alcoholic Perfume9
Anti-perspirants8
Creams and Lotions9
Liquid Soap9
Shampoo6

These ratings indicate that this compound performs exceptionally well in most applications, with some variations depending on formulation specifics .

Flavoring Agent

In the food industry, this compound acts as a flavoring agent. Its fresh and fruity character makes it suitable for enhancing various food products. It is particularly noted for its presence in beverages, where it can contribute to flavor complexity.

Applications in Food:

  • Used as a flavoring agent in alcoholic beverages.
  • Potential biomarker for beer consumption due to its concentration levels .

Pharmaceutical Uses

This compound also finds utility in the pharmaceutical sector as a solvent and reagent. Its properties make it suitable for formulation processes in drug development, especially where aromatic compounds are involved.

Applications:

  • Solvent for chemical reactions.
  • Used in the formulation of topical medications due to its skin compatibility .

Industrial Applications

Beyond perfumery and food, this compound is utilized in various industrial applications:

  • Soaps and Detergents: Acts as a surfactant modifier, enhancing cleaning efficiency.
  • Cosmetics: Incorporated into formulations for its aesthetic properties and fragrance enhancement.

Case Study 1: Fragrance Development

A study on developing a new line of floral perfumes demonstrated that incorporating this compound significantly improved the overall scent profile. The compound was used at concentrations ranging from 0.5% to 2% in formulations, leading to enhanced tropical notes that appealed to consumers.

Case Study 2: Flavor Enhancement in Beverages

In a controlled experiment involving craft beer production, brewers added this compound at varying concentrations to assess its impact on flavor perception. Results indicated that even small additions (0.1% by volume) could impart a noticeable fruity aroma without overpowering other flavors.

Mechanism of Action

The mechanism of action of isopentyl phenethyl ether involves its interaction with molecular targets such as enzymes and receptors. The ether group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the ether is metabolized to active intermediates.

Comparison with Similar Compounds

Benzyl Isopentyl Ether

  • Structure : Benzyl group (C₆H₅-CH₂-) linked to an isopentyl group via oxygen.
  • Molecular Formula : C₁₂H₁₈O; Molecular Weight : 178.27 g/mol .
  • Key Differences : Smaller molecular weight and a benzyl group instead of phenethyl.

Diphenyl Ether

  • Structure : Two phenyl groups connected by an oxygen atom.
  • Molecular Formula : C₁₂H₁₀O; Molecular Weight : 170.21 g/mol .
  • Applications: Used in heat-transfer fluids and as a solvent.

Diisoamyl Ether (Diisopentyl Ether)

  • Structure : Two isopentyl groups connected by oxygen.
  • Molecular Formula : C₁₀H₂₂O; Molecular Weight : 158.28 g/mol .
  • Key Differences : Symmetrical structure with lower polarity compared to isopentyl phenethyl ether.
  • Applications : Solvent in organic synthesis; less polar than aromatic ethers .

Phenyl Isopentyl Ether

  • Structure : Phenyl group (C₆H₅-) directly bonded to an isopentyl group via oxygen.
  • Molecular Formula : C₁₁H₁₆O; Molecular Weight : 164.25 g/mol .
  • Key Differences : Lack of a phenethyl chain reduces molecular weight and alters solubility.
  • Applications: Potential use in flavorings or fragrances .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Polarity (vs. n-heptane) Applications
This compound C₁₃H₂₀O 192.30 Phenethyl + isopentyl More polar Fragrances
Benzyl isopentyl ether C₁₂H₁₈O 178.27 Benzyl + isopentyl Moderate Limited data
Diphenyl ether C₁₂H₁₀O 170.21 Two phenyl groups Low Heat-transfer fluids
Diisoamyl ether C₁₀H₂₂O 158.28 Two isopentyl groups Low Solvent
Phenyl isopentyl ether C₁₁H₁₆O 164.25 Phenyl + isopentyl Moderate Flavorings

Key Research Findings

  • Solvent Properties : this compound exhibits higher polarity than n-alkanes, enhancing its ability to participate in dipole interactions and hydrogen bonding. This makes it more effective in biphasic extraction systems compared to n-heptane .
  • Synthesis : Williamson synthesis is common for aromatic alkyl ethers like this compound and benzyl isopentyl ether .
  • Bioisosterism : The phenethyl group in medicinal derivatives can act as a bioisostere for the isopentyl group, improving lipophilicity in drug design .
  • Extraction Efficiency : Isopentyl acetate (a related ester) shows preferential solubility in diethyl ether over water, a property shared with this compound .

Biological Activity

Introduction

Isopentyl phenethyl ether (IPEE) is an organic compound with the molecular formula C13H20O. It is primarily known for its applications in the fragrance industry, but recent studies have begun to explore its biological activities, including potential therapeutic effects and safety profiles. This article reviews the current understanding of IPEE's biological activity, synthesizing findings from various research studies.

  • Molecular Formula : C13H20O
  • CAS Number : 56011-02-0
  • Structure : IPEE consists of a phenethyl group attached to an isopentyl ether, contributing to its unique chemical properties and potential biological effects.

1. Toxicological Profile

Research has indicated that IPEE does not exhibit significant genotoxicity. In cytotoxicity tests, it was found that IPEE did not induce binucleated cells with micronuclei, suggesting a low risk for DNA damage at tested concentrations . Additionally, repeated dose toxicity assessments indicate that exposure levels are below the Threshold of Toxicological Concern (TTC), implying a favorable safety profile for cosmetic and fragrance applications .

2. Antimicrobial Activity

Preliminary studies have shown that IPEE possesses antimicrobial properties. For instance, it demonstrated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited. Further investigation into its mechanism of action is needed to elucidate how IPEE interacts with microbial cells.

3. Anti-inflammatory Potential

Some findings suggest that compounds similar to IPEE may exhibit anti-inflammatory effects. While direct studies on IPEE are scarce, related ethers have shown promise in reducing inflammation markers in vitro. This potential warrants further exploration into IPEE's role in inflammatory pathways.

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReferences
GenotoxicityNo significant genotoxic effects observed ,
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential anti-inflammatory effects suggested
NeuroprotectivePossible neuroprotective properties based on structural analogy

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the RIFM evaluated the toxicity endpoints of phenylethyl isoamyl ether (a related compound). The study concluded that under typical usage conditions, the compound presents no significant risk for skin sensitization or systemic toxicity . This assessment provides a framework for understanding the safety profile of similar compounds like IPEE.

Case Study 2: Antimicrobial Efficacy

In a comparative study on ether compounds, IPEE was included in a panel of substances tested against pathogenic bacteria. Although specific MIC values for IPEE were not detailed, the results indicated that ethers generally showed varying degrees of antimicrobial activity, highlighting the need for targeted research on IPEE .

Research Findings

Recent literature emphasizes the importance of further investigating the biological activities of IPEE. While initial findings suggest a favorable safety profile and potential therapeutic applications, comprehensive studies focusing on its pharmacodynamics and pharmacokinetics are essential for establishing its viability as a therapeutic agent.

Q & A

Q. What are the standard laboratory synthesis protocols for isopentyl phenethyl ether, and how can yield be optimized?

this compound is typically synthesized via acid-catalyzed nucleophilic substitution or Williamson ether synthesis. A common method involves reacting isopentyl alcohol with phenethyl bromide in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. To maximize yield:

  • Use a 1:1.2 molar ratio of isopentyl alcohol to phenethyl bromide to drive the reaction forward.
  • Reflux for 60–90 minutes at 80–100°C to ensure completion.
  • Extract the product using diethyl ether (20 mL) and wash sequentially with water, saturated NaCl, and sodium bicarbonate to remove unreacted acids and alcohols .
  • Purify via fractional distillation or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with a temperature gradient (80°C initial, ramping at 10°C/min). Compare retention times with known standards (e.g., diethyl ether at 1.844 min; isopentyl acetate at 2.150 min for analogous ethers) .
  • NMR Spectroscopy: ¹H NMR confirms structure via peaks for the phenethyl aromatic protons (δ 7.2–7.4 ppm) and isopentyl methyl groups (δ 0.9–1.1 ppm). ¹³C NMR resolves ether linkages (C-O at ~70 ppm) .

Q. How can solvent selection impact the extraction efficiency of this compound?

this compound is lipophilic and sparingly soluble in water. Use diethyl ether or dichloromethane for liquid-liquid extraction. Solubility data for analogous compounds (e.g., isopentyl acetate is 0.1% soluble in water vs. 20% in diethyl ether) suggests similar behavior. Sequential washing with brine reduces emulsion formation .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during this compound synthesis?

Competing reactions include:

  • Elimination: Under high temperatures or excess acid, isopentyl alcohol may dehydrate to form alkenes.
  • Oxidation: Phenethyl groups can oxidize to styrene derivatives if exposed to air. Mitigation strategies:
  • Use inert atmospheres (N₂/Ar) and controlled heating.
  • Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?

Discrepancies arise from impurities or methodological differences. To validate

  • Cross-check purity via GC-MS (>98% area) and elemental analysis.
  • Replicate measurements under standardized conditions (e.g., boiling point at 760 mmHg).
  • Compare with structurally similar ethers (e.g., benzyl isopentyl ether, stable under ambient conditions ).

Q. What advanced computational models predict the reactivity and stability of this compound?

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict thermal stability. For example, C-O BDEs in ethers typically range 80–90 kcal/mol.
  • Molecular Dynamics (MD): Simulate solvation effects in different solvents (e.g., logP ~3.5 for lipophilicity). Validate models against experimental NMR/IR data .

Q. How does this compound behave under extreme pH or thermal conditions?

  • Acidic Hydrolysis: The ether bond cleaves at pH < 2, yielding phenol and isopentyl alcohol.
  • Thermal Degradation: Above 150°C, decomposition products include alkenes and carbonyl compounds. Monitor stability via accelerated aging tests (e.g., 70°C/75% RH for 4 weeks) with HPLC analysis .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s applications?

  • Population: Target compounds (e.g., bioactive ether derivatives).
  • Intervention: Synthetic modification (e.g., introducing electron-withdrawing groups).
  • Comparison: Benchmark against commercial ethers (e.g., dibutyl ether).
  • Outcome: Improved thermal stability or solubility.
  • Time: 6-month stability study .

Q. What statistical approaches are suitable for analyzing reaction yield optimization data?

  • Response Surface Methodology (RSM): Design experiments using a central composite design to model the effects of temperature, catalyst concentration, and reaction time.
  • ANOVA: Identify significant factors (p < 0.05) and interactions. Use software like Minitab or JMP for analysis .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Standard Operating Procedures (SOPs): Document reagent grades (e.g., ≥99% purity), equipment calibration, and environmental controls (humidity <30%).
  • Interlaboratory Studies: Share samples for cross-validation using harmonized GC/NMR parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isopentyl phenethyl ether
Reactant of Route 2
Reactant of Route 2
Isopentyl phenethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.